

# A Comparative Analysis of FT001 and Luxturna for RPE65-Mediated Retinal Dystrophies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FT001**

Cat. No.: **B607558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two gene therapies, **FT001** and Luxturna (voretigene neparvovec-rzyl), for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene. This document summarizes key product information, preclinical and clinical data, and experimental methodologies to assist in the evaluation of these therapeutic options.

## Introduction

RPE65-mediated inherited retinal dystrophies, including Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), are a group of rare blinding conditions caused by mutations in the RPE65 gene.<sup>[1][2]</sup> This gene encodes the all-trans-retinyl-isomerase, an enzyme crucial for the regeneration of 11-cis-retinal, a key component of the visual cycle.<sup>[3][4]</sup> Both **FT001** and Luxturna are adeno-associated virus (AAV) vector-based gene therapies designed to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring the visual cycle and improving visual function.<sup>[3][5][6]</sup> Luxturna, developed by Spark Therapeutics, was the first FDA-approved gene therapy for a genetic disease, marking a significant milestone in the treatment of inherited retinal diseases.<sup>[7][8][9]</sup> **FT001**, developed by Frontera Therapeutics, is a newer investigational gene therapy currently in clinical trials.<sup>[5][10]</sup>

## Mechanism of Action: Restoring the Visual Cycle

Both **FT001** and Luxturna utilize a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to RPE cells.[3][5] The AAV2 vector is chosen for its ability to efficiently transduce RPE cells with a low potential for eliciting an inflammatory response.[3] Following a one-time subretinal injection, the vector enters the RPE cells and deposits the functional RPE65 gene into the nucleus.[6][10] This allows the cells to produce the correct RPE65 protein, restoring the visual cycle and enabling the conversion of light into electrical signals that can be interpreted by the brain.[6] **FT001** utilizes a codon-optimized version of the human RPE65 gene to potentially enhance protein expression.[5]





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is LUXTURNA? - LUXTURNA® (voretigene neparvovec-rzyl) [luxturna.com]
- 2. gene.vision [gene.vision]
- 3. luxturnahcp.com [luxturnahcp.com]
- 4. What is the mechanism of Voretigene Neparvovec? [synapse.patsnap.com]
- 5. ophthalmology360.com [ophthalmology360.com]
- 6. Gene Therapy for Inherited Retinal Dystrophy (Luxturna®) | Children's Hospital of Philadelphia [chop.edu]
- 7. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. youtube.com [youtube.com]
- 9. Clinical Perspective: Treating RPE65-Associated Retinal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- To cite this document: BenchChem. [A Comparative Analysis of FT001 and Luxturna for RPE65-Mediated Retinal Dystrophies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607558#ft001-versus-luxturna-for-rpe65-mediated-retinal-dystrophies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)